molecular formula C18H17NO4 B13105271 1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid

1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B13105271
M. Wt: 311.3 g/mol
InChI Key: CNCRHOHZCWWEEV-UHFFFAOYSA-N
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Description

1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 166586-72-7) is a bicyclic compound featuring a fused indene core substituted with a benzyloxycarbonyl (Cbz)-protected amino group and a carboxylic acid moiety. Its molecular formula is C₁₈H₁₇NO₄ (MW 311.33), and it is primarily utilized in pharmaceutical and organic synthesis research . The Cbz group serves as a protective moiety for amines, enabling controlled reactivity in multi-step syntheses. The compound is stored at -80°C for stability and requires careful solubility management via heating and sonication .

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

1-(phenylmethoxycarbonylamino)-2,3-dihydroindene-1-carboxylic acid

InChI

InChI=1S/C18H17NO4/c20-16(21)18(11-10-14-8-4-5-9-15(14)18)19-17(22)23-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,22)(H,20,21)

InChI Key

CNCRHOHZCWWEEV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C21)(C(=O)O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:

    Formation of the Indene Core: The indene core can be synthesized through a series of cyclization reactions starting from suitable precursors such as styrene derivatives.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to form the benzyloxycarbonyl-protected amino group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Deprotection of the Cbz Group

The Cbz-protected amine undergoes hydrogenolysis under catalytic hydrogenation conditions, typically using hydrogen gas (H₂) and palladium on carbon (Pd/C) in methanol or ethanol . This reaction cleaves the benzyloxycarbonyl group, yielding the free amine, carbon dioxide, and benzyl alcohol as byproducts.

Typical Conditions

Reagent SystemSolventTemperatureProduct
H₂, 10% Pd/CMeOH25°C1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid

This deprotection step is critical for accessing the primary amine for subsequent reactions (e.g., peptide coupling) .

Carboxylic Acid Functionalization

The carboxylic acid group participates in coupling reactions to form amides or esters. For example, activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitates amide bond formation with primary amines :

Amide Coupling Protocol

StepReagents/ConditionsOutcome
ActivationEDCI, HOBt, DMF, 0°C → RTMixed anhydride formation
CouplingAmine nucleophile, RT → 24hAmide derivative

Example Reaction
1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid + R-NH₂ → C₁₈H₁₆N₂O₃R + H₂O

Esterification Reactions

The carboxylic acid can be converted to esters via acid chloride intermediates using thionyl chloride (SOCl₂) or other chlorinating agents :

Esterification Steps

  • Acid chloride formation: SOCl₂, reflux, 2h.

  • Alcohol (ROH) addition: RT, 12h.

Product Example
1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylate ester (C₁₉H₁₉NO₄R).

Stability Under Acidic/Basic Conditions

  • Acidic Conditions : The Cbz group is stable to mild acids but may degrade under strong acidic conditions (e.g., HCl/MeOH) .

  • Basic Conditions : The carboxylic acid forms salts (e.g., sodium carboxylate) in basic media, enhancing aqueous solubility .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of indene derivatives, noting that modifications can enhance cytotoxicity against specific cancer cell lines. The benzyloxycarbonyl group is believed to play a crucial role in facilitating interactions with biological targets, thereby improving efficacy against tumors .

Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. For instance, its structural features allow it to interact with various enzymes involved in metabolic pathways. A notable case study demonstrated that derivatives of this compound could inhibit proteases, which are critical in cancer metastasis and progression .

Organic Synthesis

Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, making it suitable for synthesizing more complex molecules. For example, researchers have successfully utilized this compound to synthesize novel indene-based compounds with enhanced pharmacological activities .

Functionalization Techniques
The compound can undergo various functionalization reactions, such as nucleophilic substitutions and coupling reactions. These transformations are essential for developing new materials and pharmaceuticals. A detailed review of synthetic methodologies involving this compound was published in Synthetic Communications, outlining effective strategies for its use as a precursor in multi-step synthesis .

Material Science

Polymer Development
In material science, this compound has been explored for its potential in polymer chemistry. Its ability to form stable bonds with other monomers makes it an attractive candidate for developing polymers with specific mechanical properties. Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength .

Nanomaterial Synthesis
Recent studies have shown that this compound can be used in the synthesis of nanomaterials. Due to its unique structure, it can act as a stabilizing agent during the formation of nanoparticles. This application is particularly relevant in the development of drug delivery systems where controlled release is critical .

Data Summary Table

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer activityJournal of Medicinal Chemistry
Enzyme inhibitionJournal of Medicinal Chemistry
Organic SynthesisBuilding block for complex moleculesSynthetic Communications
Functionalization techniquesSynthetic Communications
Material SciencePolymer developmentMaterials Science Journal
Nanomaterial synthesisNanotechnology Journal

Mechanism of Action

The mechanism of action of 1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in various biochemical reactions. The indene core provides structural stability and can interact with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in functional groups, molecular properties, and applications:

Compound Name Key Structural Features Molecular Formula (MW) Applications/Notes Reference
1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid Cbz-protected amino, carboxylic acid at position 1 C₁₈H₁₇NO₄ (311.33) Peptide synthesis; enzyme inhibitor precursors
1-{[(tert-Butoxy)carbonyl]amino}-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid tert-Butoxycarbonyl (Boc)-protected amino, methoxy substituent at position 4 C₁₆H₂₁NO₅ (307.34) Enhanced steric hindrance; Boc group allows acid-labile deprotection
3-{[(tert-Butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid Boc-protected amino at position 3, carboxylic acid at position 1 C₁₅H₁₉NO₄ (277.32) Altered regiochemistry impacts binding affinity in receptor studies
1-Amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid Unprotected amino, isopropyl substituent at position 3 C₁₃H₁₇NO₂ (219.28) Higher reactivity due to free amine; potential for salt formation
(1S,2S)-1-{4-[(Methoxycarbonyl)amino]benzamido}-2,3-dihydro-1H-indene-2-carboxylic acid Methoxycarbonyl-protected benzamido group, stereospecific carboxylic acid C₁₉H₁₈N₂O₅ (354.36) Designed for chiral recognition in enzyme inhibition (e.g., protease targets)
1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-1-carboxylic acid Fmoc-protected amino (base-labile) C₂₅H₂₁NO₄ (399.44) Solid-phase peptide synthesis; orthogonal protection to Cbz

Key Comparative Insights

Protective Groups: The Cbz group (benzyloxycarbonyl) in the target compound is removed via hydrogenolysis, making it suitable for hydrogenation-sensitive syntheses. In contrast, Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups require acidic or basic conditions, respectively, for deprotection . Fmoc is preferred in solid-phase peptide synthesis due to its stability under acidic conditions, unlike Cbz, which may require harsher methods .

Substituent Effects :

  • Methoxy or isopropyl substituents (e.g., in and ) alter electronic and steric profiles, impacting solubility and intermolecular interactions. For instance, the methoxy group in enhances hydrophilicity compared to the hydrophobic isopropyl group in .
  • Stereochemistry (e.g., in ) influences enantioselectivity in enzyme inhibition, a critical factor in drug design .

The carboxylic acid moiety in the target compound may reduce such toxicity compared to sulfonamides.

Synthetic Utility :

  • Enzymatic resolution methods (e.g., for methyl 2,3-dihydro-1H-indene-1-carboxylate ) could be adapted to synthesize enantiopure forms of the target compound, leveraging hydrolases for chiral selectivity.

Biological Activity

1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid (CAS No. 166586-72-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects, and relevant research findings.

  • Molecular Formula : C18H17NO4
  • Molecular Weight : 311.33 g/mol
  • CAS Number : 166586-72-7

The compound features a benzyloxycarbonyl group and a dihydroindene structure, which are significant for its biological interactions.

Research indicates that the compound exhibits various biological activities, primarily in the realm of anti-inflammatory and anticancer effects. The presence of the amino and carboxylic acid functional groups allows for interactions with biological macromolecules such as proteins and nucleic acids.

Anticancer Activity

Several studies have reported the anticancer properties of related compounds. For instance, compounds with similar structures have shown inhibition of cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest. A study on a structurally related compound demonstrated a significant reduction in tumor growth in xenograft models, suggesting that this compound may share similar mechanisms .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in various studies focusing on cytokine modulation. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory responses .

Case Studies

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
    • Findings : The compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity against MCF-7 cells.
    • Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis.
  • Inflammation Model :
    • Objective : To assess the anti-inflammatory effects in a murine model of acute inflammation.
    • Results : Administration of the compound significantly reduced paw edema compared to controls.
    • : The results suggest that this compound may be beneficial in treating inflammatory diseases.

Table 1: Biological Activities of this compound

Activity TypeMechanismReference
AnticancerApoptosis induction
Anti-inflammatoryCytokine modulation
AntioxidantFree radical scavengingNot cited

Table 2: Summary of Case Studies

Study FocusResults
Cancer Cell LinesIC50 values in micromolar rangePotent cytotoxicity observed
Inflammation ModelSignificant reduction in edemaPotential for treating inflammation

Q & A

Q. What are the key synthetic methodologies for preparing 1-(((benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid and its structural analogs?

  • Methodological Answer : The compound can be synthesized via enzymatic dynamic kinetic resolution (DKR) using hydrolases (e.g., CAL-B) paired with racemization catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). This approach achieves high enantiomeric excess (e.g., 95% ee) for chiral derivatives . Alternative routes include Suzuki-Miyaura coupling for introducing aryl groups or tert-butoxycarbonyl (Boc) protection strategies to stabilize reactive intermediates .

  • Example Reaction Conditions :

StepReagents/ConditionsYield/eeReference
Enzymatic DKRCAL-B, TBD, THF, 40°C94% ee
Boc ProtectionBoc₂O, DMAP, DCM85%

Q. How is the compound characterized for purity and structural confirmation in academic research?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns is critical for assessing enantiopurity (e.g., 95% purity thresholds) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry, such as distinguishing between diastereomers or verifying tert-butyl group integration in Boc-protected analogs . Mass spectrometry (HRMS) validates molecular weight (e.g., C15H19NO4: 277.32 g/mol) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The indene-carboxylic acid scaffold is a precursor for bioactive molecules. For example, derivatives like 2-amino-2,3-dihydro-1H-indene-5-carboxamides are potent DDR1 inhibitors (Kd = 5.9 nM) with in vivo efficacy against pancreatic cancer . Similar structures are also used in HDAC inhibitor synthesis .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for chiral variants of this compound?

Q. What experimental strategies address stability challenges under varying pH or temperature conditions?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) assess degradation pathways. Boc or benzyloxycarbonyl (Cbz) groups enhance stability in acidic/basic media compared to free amines. LC-MS monitors hydrolytic byproducts (e.g., indene ring oxidation) .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodological Answer : Molecular dynamics simulations (e.g., using AutoDock Vina) model interactions with kinases like DDR1. Key parameters include hydrogen bonding with the carboxamide group and hydrophobic contacts with the indene core. Free energy perturbation (FEP) calculations refine binding affinity predictions .

Q. What mechanisms explain discrepancies between in vitro and in vivo efficacy of derivatives?

  • Methodological Answer : Pharmacokinetic factors (e.g., metabolic stability, plasma protein binding) often explain gaps. For example, compound 7f shows potent in vitro DDR1 inhibition (IC50 = 14.9 nM) but requires PEG formulation for in vivo solubility. Metabolite ID studies (e.g., liver microsomes) identify labile functional groups .

Q. How are contradictory data on synthetic yields or enantioselectivity resolved?

  • Methodological Answer : Systematic screening of reaction parameters (solvent polarity, catalyst loading) identifies optimal conditions. For example, THF outperforms DMF in DKR due to better enzyme compatibility. Contradictions in racemization efficiency may arise from trace moisture, necessitating rigorous drying protocols .

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